2-pyridin-2-yl-3H-benzimidazol-5-amine

CAS No.: 55396-63-9

Cat. No.: VC2327041

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55396-63-9 |

|---|---|

| Molecular Formula | C12H10N4 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-pyridin-2-yl-3H-benzimidazol-5-amine |

| Standard InChI | InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) |

| Standard InChI Key | ITFXYBZUPPBWEC-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |

Introduction

Chemical Properties and Structural Identification

Basic Structural Information

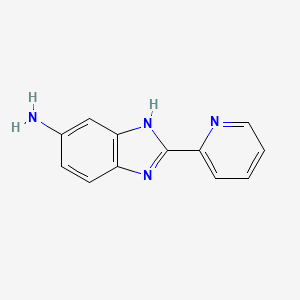

2-Pyridin-2-yl-3H-benzimidazol-5-amine belongs to the benzimidazole class of heterocyclic compounds, characterized by a fused benzene and imidazole ring system. The compound features a pyridine ring attached at the 2-position of the benzimidazole scaffold and an amino group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical and biological properties, distinguishing it from other benzimidazole derivatives .

The compound's structure incorporates multiple nitrogen atoms, providing potential hydrogen bond acceptor and donor sites. The benzimidazole core offers a planar aromatic system that can engage in π-π stacking interactions with biological targets, while the pyridine ring introduces additional aromatic characteristics and a basic nitrogen atom capable of participating in various molecular interactions .

Physicochemical Properties

2-Pyridin-2-yl-3H-benzimidazol-5-amine has a molecular formula of C12H10N4 and a molecular weight of 210.23 g/mol. Its systematic IUPAC name is 2-pyridin-2-yl-3H-benzimidazol-5-amine, though it is also known by several synonyms including 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine .

The compound's chemical reactivity is influenced by its structural elements. The pyridine ring typically exhibits higher electron density than the benzimidazole portion, which can direct electrophilic attacks to specific positions within the molecule. The presence of the amino group at the 5-position also affects the electron distribution and can participate in various chemical reactions, enhancing the compound's versatility in synthetic transformations and interactions with biological systems.

Identification Parameters

Table 1: Key Identification Parameters of 2-pyridin-2-yl-3H-benzimidazol-5-amine

| Parameter | Value |

|---|---|

| CAS Number | 55396-63-9 |

| Molecular Formula | C12H10N4 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-pyridin-2-yl-3H-benzimidazol-5-amine |

| InChI | InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) |

| InChIKey | ITFXYBZUPPBWEC-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |

| PubChem CID | 542828 |

These identification parameters provide essential information for researchers working with this compound, enabling accurate characterization and comparison with related structures in chemical databases and literature .

Synthesis Methods

Traditional Synthetic Approaches

Several synthetic routes have been reported for the preparation of benzimidazole derivatives similar to 2-pyridin-2-yl-3H-benzimidazol-5-amine. One established method involves the reaction of o-phenylenediamine derivatives with appropriate aldehydes or aldehyde equivalents to form the benzimidazole core, followed by specific modifications to introduce the desired substituents .

A particularly efficient approach for synthesizing 2-heteroaryl-substituted benzimidazoles involves heating the HSO3 adducts of heteroaromatic aldehydes with o-phenylenediamine in DMF under reflux conditions. This method has been reported to be more general and shorter than earlier procedures, yielding good results for various heteroaryl substituents including pyridine .

The synthesis typically proceeds through the following steps:

-

Formation of the bisulfite adduct of the pyridine-2-carboxaldehyde

-

Reaction of this adduct with appropriately substituted o-phenylenediamine

-

Cyclization to form the benzimidazole core with the pyridine substituent at the 2-position

This approach provides a straightforward route to compounds structurally similar to 2-pyridin-2-yl-3H-benzimidazol-5-amine, with modifications possible to incorporate the amino group at the 5-position .

Modern Synthetic Strategies

More recent synthetic approaches for benzimidazole derivatives employ one-pot methodologies that can increase efficiency and reduce waste. For example, one study reported the synthesis of diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives using a one-pot protocol from corresponding N-aryl nitropyridines .

The requisite intermediates were prepared in situ by heating a mixture of 2-chloro-3-nitropyridine and substituted anilines in DMSO at elevated temperatures. Subsequent treatment with aromatic aldehydes and reducing agents like sodium dithionite afforded the desired heterocyclic compounds in moderate to good yields .

Green Chemistry Considerations

Recent approaches to benzimidazole synthesis have incorporated principles of green chemistry to minimize environmental impact. In silico prediction of biological activities before synthesis can help researchers prioritize which compounds to synthesize, saving time, energy, and chemical resources .

This approach is particularly relevant for compounds like 2-pyridin-2-yl-3H-benzimidazol-5-amine, where computational studies can predict structure-activity relationships before committing to laboratory synthesis. By focusing synthetic efforts on derivatives with promising predicted properties, researchers can reduce waste and increase the efficiency of their drug discovery programs .

Biological Activities

Enzyme Inhibition Properties

One of the most significant biological activities of 2-pyridin-2-yl-3H-benzimidazol-5-amine and its derivatives is their enzyme inhibitory potential. A quantitative structure-activity relationship (QSAR) study investigated the inhibition of Escherichia coli methionine aminopeptidase by various benzimidazole derivatives, including compounds structurally related to 2-pyridin-2-yl-3H-benzimidazol-5-amine .

The study reported that phenyl-(2-pyridin-2-yl-3H-benzoimidazol-5-yl)-methanone, a closely related derivative, demonstrated potent enzyme inhibition with an IC50 value of 0.403 ± 0.045 μM . This finding suggests that 2-pyridin-2-yl-3H-benzimidazol-5-amine itself may possess significant enzyme inhibitory properties, potentially with different potencies due to the variation in substituents.

The ability to inhibit methionine aminopeptidase is particularly important from a therapeutic perspective, as this enzyme plays critical roles in protein maturation and is essential for the growth of various microorganisms, making it an attractive target for antimicrobial drug development .

Antimicrobial Activities

Benzimidazole derivatives, including those structurally similar to 2-pyridin-2-yl-3H-benzimidazol-5-amine, have demonstrated promising antimicrobial properties against various pathogenic organisms. A study on ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole as ligands evaluated their antibacterial and anti-biofilm activities against bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

The results indicated that the anti-biofilm activity of these ruthenium complexes at a concentration of 1 mM was superior to that of the ligand alone, particularly against P. aeruginosa . This suggests that metal coordination can enhance the antimicrobial properties of these compounds, a finding that could be relevant for 2-pyridin-2-yl-3H-benzimidazol-5-amine and its potential applications in combating microbial infections.

Given the structural similarities between 2-pyridin-2-yl-1H-benzimidazole and our compound of interest, it is reasonable to hypothesize that 2-pyridin-2-yl-3H-benzimidazol-5-amine might exhibit comparable antimicrobial activities, potentially with modifications due to the presence of the amino group at the 5-position.

Structure-Activity Relationships in Biological Systems

The biological activities of 2-pyridin-2-yl-3H-benzimidazol-5-amine and related compounds are significantly influenced by their structural features. Studies have demonstrated that variations in substituents on the benzimidazole ring can dramatically affect their interactions with biological targets and subsequent pharmacological effects .

For instance, the amino group at the 5-position in 2-pyridin-2-yl-3H-benzimidazol-5-amine likely contributes to its interactions with biological targets through hydrogen bonding and other non-covalent interactions. Similarly, the pyridine ring at the 2-position provides additional sites for interaction with proteins and nucleic acids, potentially enhancing binding affinity and specificity .

Research on benzimidazole derivatives has shown that molecules with amino groups as substituents often demonstrate enhanced enzyme inhibitory activities, particularly against kinases and other enzymes involved in critical cellular processes . This observation highlights the importance of the specific structural arrangement in 2-pyridin-2-yl-3H-benzimidazol-5-amine for its biological activities.

Drug-Like Properties and ADMET Predictions

ADMET Predictions for Development

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions for benzimidazole derivatives structurally similar to 2-pyridin-2-yl-3H-benzimidazol-5-amine have been investigated using computational methods. Studies on N-substituted benzimidazole derivatives have shown that compounds with amino substituents often demonstrate favorable intestinal absorption parameters and good bioavailability predictions .

The predicted Human Intestinal Absorption (HIA) values for such compounds typically exceed 0.9, indicating excellent potential for intestinal absorption. Blood-Brain Barrier (BBB) permeability predictions are also generally favorable, suggesting potential applications in central nervous system disorders if appropriate biological activities are identified .

Water solubility predictions for similar compounds, as indicated by LogS values between -4.59 and -3.79, suggest adequate aqueous solubility for pharmaceutical formulations. These computational predictions provide valuable preliminary insights into the developability of 2-pyridin-2-yl-3H-benzimidazol-5-amine as a potential therapeutic agent .

Comparative ADMET Profiles

Table 2: Predicted ADMET Profiles of 2-pyridin-2-yl-3H-benzimidazol-5-amine and Related Derivatives

| Parameter | 2-pyridin-2-yl-3H-benzimidazol-5-amine | Related Benzimidazole Derivatives with Amino Substituents | Significance |

|---|---|---|---|

| Human Intestinal Absorption | Predicted >0.9 | >0.9 | Excellent oral absorption potential |

| BBB Permeability | Favorable | Favorable to Excellent | Potential CNS applications |

| Water Solubility (LogS) | Between -4.59 and -3.79 | Between -4.59 and -3.79 | Adequate aqueous solubility |

| Oral Bioavailability | Good | Good to Excellent | Suitable for oral administration |

| Toxicity Risk Profile | Low to Moderate | Variable (compound-specific) | Generally favorable safety profile |

This comparative analysis is based on computational predictions for structurally similar compounds, providing a framework for understanding the potential ADMET characteristics of 2-pyridin-2-yl-3H-benzimidazol-5-amine in drug development contexts .

Structure-Activity Relationship Studies

Key Structural Features Affecting Activity

Structure-activity relationship (SAR) studies on benzimidazole derivatives have identified several key structural features that influence their biological activities. For compounds like 2-pyridin-2-yl-3H-benzimidazol-5-amine, these crucial elements include:

-

The benzimidazole core, which provides a planar aromatic system capable of engaging in π-π stacking interactions with aromatic amino acid residues in target proteins. This core structure is essential for binding to various biological targets, including enzymes and receptors .

-

The pyridine ring at the 2-position, which introduces additional interactions through its aromatic system and the basic nitrogen atom. This heterocyclic substituent can participate in hydrogen bonding, coordinate with metal ions in metalloproteins, and enhance binding through aromatic interactions .

-

The amino group at the 5-position, which serves as a hydrogen bond donor and influences the electronic distribution throughout the molecule. This substituent can significantly affect biological activities by modifying interactions with specific binding pockets in target proteins .

Studies on related compounds have shown that modifications to these key structural features can dramatically alter their biological profiles, providing opportunities for targeted optimization to enhance specific activities or improve pharmacokinetic properties .

QSAR Analysis of Benzimidazole Derivatives

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the relationship between the structural features of benzimidazole derivatives and their biological activities. Research on the inhibition of Escherichia coli methionine aminopeptidase by benzimidazole compounds employed multiple linear regression (MLR) and artificial neural network (ANN) techniques to model the activities of various inhibitors .

The results indicated that molecular descriptors related to electronegativity, polarizability, and topological distance significantly influence the inhibitory activity of these compounds. The study demonstrated that both MLR and ANN models could effectively predict the IC50 values of benzimidazole derivatives against the target enzyme, with the ANN model showing particularly good predictive performance .

These findings highlight the complex relationship between molecular structure and biological activity, emphasizing the importance of considering multiple physicochemical parameters when designing optimized derivatives of 2-pyridin-2-yl-3H-benzimidazol-5-amine for specific therapeutic applications.

Comparative Analysis with Structural Analogs

A comparative analysis of 2-pyridin-2-yl-3H-benzimidazol-5-amine with structurally related compounds provides insights into the effects of specific structural modifications on biological properties. Several analogs with variations in key positions have been identified and studied:

-

2-(pyridin-2-ylmethylsulfanyl)-3H-benzimidazol-5-amine (C13H12N4S, MW 256.33 g/mol): This analog differs by the inclusion of a methylsulfanyl linker between the benzimidazole core and the pyridine ring, potentially affecting the conformational flexibility and electronic properties of the molecule .

-

2-pyridin-2-yl-3H-benzimidazol-5-ol (C12H9N3O, MW similar to our compound): This derivative features a hydroxyl group instead of an amino group at the 5-position, which would alter the hydrogen bonding pattern and electronic distribution in the molecule .

-

5-Nitro-2-pyridin-2-yl-1(3)H-benzoimidazole: This compound, with a nitro group replacing the amino substituent, would have significantly different electronic properties and likely different biological activities due to the electron-withdrawing nature of the nitro group .

These structural variations can significantly impact biological activities, highlighting the sensitivity of these systems to small chemical modifications and providing direction for optimizing derivatives for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume